molecular formula C20H16F2O3 B5882126 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B5882126
M. Wt: 342.3 g/mol
InChI Key: BVXXHQJKQARMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as DBCO, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DBCO is a member of the cyclopenta[c]chromen-4-one family, which has been shown to have potential therapeutic applications in various fields such as cancer treatment, neurodegenerative diseases, and inflammation.

Mechanism of Action

The mechanism of action of 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood, but it is believed to involve the formation of a covalent bond between the 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one molecule and the target biomolecule. This covalent bond is stable and irreversible, which makes 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one an attractive tool for bioconjugation. The high reactivity of 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one towards azide groups is due to the presence of a strained alkyne bond in the molecule, which is highly reactive towards nucleophiles.
Biochemical and Physiological Effects:
9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a research tool. However, some studies have suggested that 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may have anti-inflammatory properties, which could make it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments is its high reactivity towards azide groups, which allows for efficient and specific bioconjugation. 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is also stable and easy to handle, which makes it a convenient tool for research. However, one limitation of using 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is its relatively high cost, which may limit its use in some research applications.

Future Directions

There are many potential future directions for research involving 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One area of interest is the development of novel imaging agents for cancer diagnosis and treatment. 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one could also be used to develop targeted drug delivery systems, which could improve the efficacy and safety of existing drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, which could lead to the development of new therapeutic agents.

Synthesis Methods

9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized through a series of chemical reactions that involve the conversion of commercially available starting materials. The most common method of synthesis involves the reaction of 7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions.

Scientific Research Applications

9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been widely used in scientific research as a tool for bioconjugation and imaging. Bioconjugation refers to the process of covalently linking two or more molecules together, typically a protein and a small molecule. 9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to be an effective bioconjugation reagent due to its high reactivity towards azide groups, which are commonly found in biomolecules. This property has been exploited to develop novel imaging agents for various applications such as cancer diagnosis and drug delivery.

properties

IUPAC Name

9-[(2,6-difluorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2O3/c1-11-8-17(24-10-14-15(21)6-3-7-16(14)22)19-12-4-2-5-13(12)20(23)25-18(19)9-11/h3,6-9H,2,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXXHQJKQARMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.